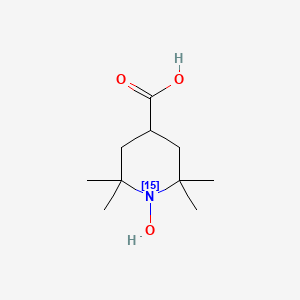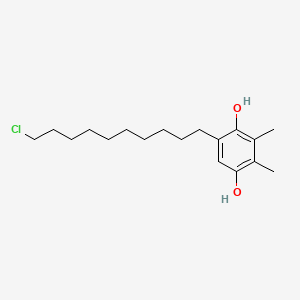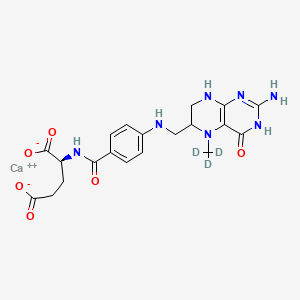
5-(Methyl-d3)tetrahydrofolic Acid Calcium Salt (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium N5-Methyl-d3-tetrahydrofolate is a calcium salt of N5-Methyl-d3-tetrahydrofolate, a biologically active form of folate. Folate is a water-soluble B-vitamin that is essential for numerous bodily functions, including DNA synthesis, repair, and methylation. This compound is particularly significant in the context of nutritional supplements and medical treatments, as it is more readily absorbed and utilized by the body compared to synthetic folic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium N5-Methyl-d3-tetrahydrofolate is synthesized through the reduction of folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form the calcium salt . The reaction conditions typically involve the use of reducing agents and methyl donors under controlled pH and temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Calcium N5-Methyl-d3-tetrahydrofolate involves large-scale chemical synthesis using high-purity reagents and advanced crystallization techniques. The process is optimized to produce the compound in its crystalline form, which is then subjected to rigorous quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium N5-Methyl-d3-tetrahydrofolate primarily undergoes reduction and methylation reactions. It can also participate in substitution reactions where the methyl group is transferred to other molecules.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Methylation: Methyl donors like methyl iodide or dimethyl sulfate under basic conditions.
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various methylated derivatives of tetrahydrofolate, which are crucial intermediates in metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Calcium N5-Methyl-d3-tetrahydrofolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a critical role in cellular metabolism, particularly in the synthesis of nucleotides and amino acids.
Medicine: Utilized in the treatment of folate deficiency, anemia, and certain genetic disorders.
Industry: Employed in the fortification of foods and dietary supplements to enhance nutritional value.
Wirkmechanismus
Calcium N5-Methyl-d3-tetrahydrofolate exerts its effects by participating in the folate cycle, a crucial metabolic pathway. It is converted to tetrahydrofolate by methylenetetrahydrofolate reductase and then used to recycle homocysteine back to methionine by methionine synthase . This process is vital for DNA synthesis and repair, as well as the regulation of homocysteine levels in the blood.
Vergleich Mit ähnlichen Verbindungen
Levomefolic Acid:
Metafolin: A commercially available form of L-5-Methyltetrahydrofolate calcium salt.
Folic Acid: The synthetic form of folate, which must be converted to its active form in the body.
Uniqueness: Calcium N5-Methyl-d3-tetrahydrofolate is unique in its high bioavailability and direct utilization by the body without the need for enzymatic conversion. This makes it particularly effective in treating folate deficiencies and related conditions, as it bypasses potential genetic variations that can affect folate metabolism .
Eigenschaften
Molekularformel |
C20H23CaN7O6 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
calcium;(2S)-2-[[4-[[2-amino-4-oxo-5-(trideuteriomethyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12?,13-;/m0./s1/i1D3; |
InChI-Schlüssel |
VWBBRFHSPXRJQD-ROPQVXFJSA-L |
Isomerische SMILES |
[2H]C([2H])([2H])N1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Kanonische SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
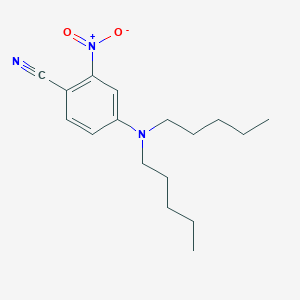
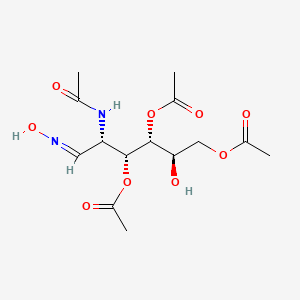

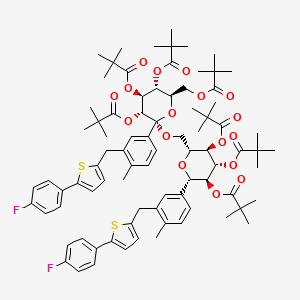
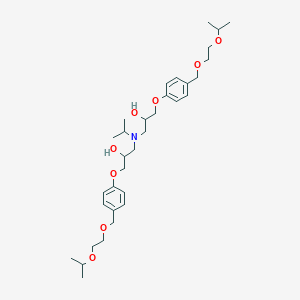
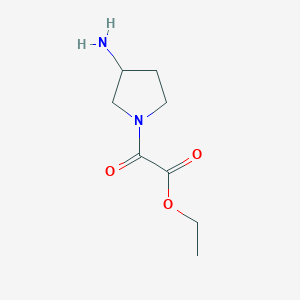
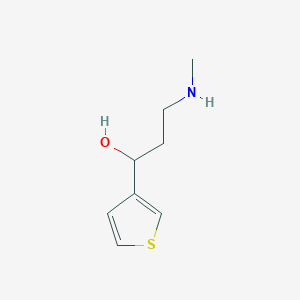


![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)
